molecular formula C12H13N3O2 B4538059 N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide

N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B4538059
M. Wt: 231.25 g/mol
InChI Key: CAQPNIRAFBXXNT-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide: is a heterocyclic compound that features an indazole moiety fused with a tetrahydrofuran ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide typically involves the condensation of an indazole derivative with a tetrahydrofuran carboxylic acid. One common method includes the reaction of 5-aminoindazole with tetrahydrofuran-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases, making it a candidate for further drug development .

Medicine: The compound is being investigated for its potential therapeutic effects in treating cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    Indazole-3-carboxamide: Shares the indazole core but differs in the position and type of substituents.

    Tetrahydrofuran-2-carboxylic acid derivatives: Similar in the tetrahydrofuran ring but lacks the indazole moiety.

Uniqueness: N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide is unique due to its combination of the indazole and tetrahydrofuran rings, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-(1H-indazol-5-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7,11H,1-2,5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQPNIRAFBXXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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